1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is an organic compound notable for its unique structure, which includes a propan-2-ol backbone and a 3,5-dimethylphenoxy group. Its molecular formula is , and it has a molecular weight of approximately 197.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various chemical entities.
There is no scientific research available on the mechanism of action of MRB.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, also known as Metaxalone Related Compound B, is primarily encountered in scientific research as an impurity in the muscle relaxant drug Metaxalone.
Researchers use various techniques, such as liquid chromatography and mass spectrometry, to identify and quantify this impurity in Metaxalone formulations. Understanding the presence and level of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
While the specific research applications of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol are limited, its chemical structure suggests some potential areas of exploration:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound’s functional groups to create new derivatives with potentially enhanced properties.
The biological activity of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol has been explored primarily in pharmacological contexts. It may interact with specific enzymes and receptors, influencing metabolic pathways and enzyme-substrate interactions. Its structure suggests that it could engage in hydrogen bonding and hydrophobic interactions, which are critical for modulating biological activity . Additionally, as a degradation product of metaxalone, it is relevant in studies concerning muscle relaxants and their mechanisms of action .
The synthesis of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin. The process can be outlined as follows:
This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance efficiency.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol has several notable applications:
Interaction studies indicate that 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol may modulate enzyme activity, particularly involving cytochrome P450 enzymes crucial for drug metabolism. Understanding these interactions is vital for predicting the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds exhibit structural similarities with 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 59365-66-1 | 0.86 |
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- | Not available | 0.86 |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 | 0.83 |
2-((4-Methoxybenzyl)oxy)ethanol | 13807-89-1 | 0.82 |
3-((4-Methoxybenzyl)oxy)propan-1-ol | Not available | 0.82 |
The uniqueness of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its ability to modulate enzyme interactions makes it particularly interesting for pharmaceutical applications .
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